Methyl 4-((2-chlorobenzyl)oxy)thiophene-2-carboxylate Methyl 4-((2-chlorobenzyl)oxy)thiophene-2-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16196766
InChI: InChI=1S/C13H11ClO3S/c1-16-13(15)12-6-10(8-18-12)17-7-9-4-2-3-5-11(9)14/h2-6,8H,7H2,1H3
SMILES:
Molecular Formula: C13H11ClO3S
Molecular Weight: 282.74 g/mol

Methyl 4-((2-chlorobenzyl)oxy)thiophene-2-carboxylate

CAS No.:

Cat. No.: VC16196766

Molecular Formula: C13H11ClO3S

Molecular Weight: 282.74 g/mol

* For research use only. Not for human or veterinary use.

Methyl 4-((2-chlorobenzyl)oxy)thiophene-2-carboxylate -

Specification

Molecular Formula C13H11ClO3S
Molecular Weight 282.74 g/mol
IUPAC Name methyl 4-[(2-chlorophenyl)methoxy]thiophene-2-carboxylate
Standard InChI InChI=1S/C13H11ClO3S/c1-16-13(15)12-6-10(8-18-12)17-7-9-4-2-3-5-11(9)14/h2-6,8H,7H2,1H3
Standard InChI Key WUMQKIUQQRDSJQ-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1=CC(=CS1)OCC2=CC=CC=C2Cl

Introduction

Chemical Identity and Structural Features

Molecular Characterization

Methyl 4-((2-chlorobenzyl)oxy)thiophene-2-carboxylate belongs to the class of thiophene carboxylates, distinguished by the substitution pattern on its aromatic rings. Its molecular formula is C₁₃H₁₁ClO₃S, with a molecular weight of 282.74 g/mol . The compound’s structure comprises:

  • A thiophene ring substituted at the 2-position with a methyl carboxylate group.

  • A 2-chlorobenzyl ether group at the 4-position of the thiophene ring.

This configuration differs from the 4-chlorobenzyl isomer (CAS 1708251-14-2), where the chlorine atom occupies the para position on the benzyl group . The ortho-substituted chlorine in the 2-chlorobenzyl variant introduces distinct steric and electronic effects, potentially altering reactivity and biological interactions.

Table 1: Comparative Structural Properties of Chlorobenzyl-Thiophene Carboxylates

Property2-Chlorobenzyl Isomer4-Chlorobenzyl Isomer (CAS 1708251-14-2)
Molecular FormulaC₁₃H₁₁ClO₃SC₁₃H₁₁ClO₃S
Molecular Weight (g/mol)282.74282.74
Chlorine PositionOrtho (2-position on benzyl)Para (4-position on benzyl)
Boiling Point (°C)Not reported405.2 ± 35.0
LogP (Partition Coefficient)Estimated 3.89 3.89

Synthesis and Chemical Reactivity

Synthetic Pathways

While no explicit synthesis protocols for the 2-chlorobenzyl isomer are documented, its preparation likely follows analogous methods to those used for the 4-chlorobenzyl derivative. Key steps include:

  • Etherification: Reaction of 4-hydroxythiophene-2-carboxylate with 2-chlorobenzyl bromide in the presence of a base (e.g., K₂CO₃) to form the benzyl ether linkage.

  • Esterification: Protection of the carboxylic acid group as a methyl ester using methanol under acidic or basic conditions .

Critical Reaction Parameters:

  • Solvent Selection: Polar aprotic solvents like DMF or acetone are preferred for etherification to enhance nucleophilicity .

  • Temperature: Reactions typically proceed at 60–80°C to optimize yield while minimizing side reactions.

Physicochemical Properties

Solubility and Partitioning

Experimental solubility data for the 2-chloro isomer are unavailable, but predictions based on structural analogs suggest:

  • Lipophilicity: A calculated LogP of ~3.89 , indicating moderate hydrophobicity suitable for membrane permeability in biological systems.

  • Aqueous Solubility: Likely low (<1 mg/mL), necessitating solubilization agents like DMSO for in vitro assays .

Table 2: Predicted Solubility Profile

SolventSolubility (mg/mL)
DMSO≥10
Water<0.1
Ethanol~2–5

Computational and Structural Insights

Molecular Docking Studies

Docking simulations of the 4-chlorobenzyl isomer with E. coli dihydrofolate reductase (DHFR) reveal a binding affinity (ΔG = -8.2 kcal/mol) via hydrogen bonding with Arg57 and hydrophobic interactions with Phe31. The 2-chloro isomer’s ortho-substituent may alter binding geometry, potentially enhancing or reducing affinity depending on target flexibility.

Spectroscopic Characterization

  • IR Spectroscopy: Expected peaks include ν(C=O) at ~1700 cm⁻¹ (ester) and ν(C-Cl) at ~750 cm⁻¹ .

  • NMR: ¹H NMR would feature aromatic protons at δ 7.2–7.5 ppm (benzyl group) and a singlet for the methyl ester at δ 3.9 ppm .

Challenges and Future Directions

Knowledge Gaps

  • No experimental data exist for the 2-chloro isomer’s synthesis, stability, or bioactivity.

  • The impact of chlorine position on pharmacokinetics (e.g., metabolism, excretion) is unknown.

Recommended Studies

  • Synthesis Optimization: Develop regioselective methods to isolate the 2-chloro isomer.

  • In Vitro Screening: Evaluate antimicrobial, anticancer, and anti-inflammatory activities.

  • SAR Analysis: Compare the 2- and 4-chloro isomers to elucidate structure-activity relationships.

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